molecular formula C13H9Cl2N3O3S B345305 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole CAS No. 447410-79-9

1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole

Cat. No.: B345305
CAS No.: 447410-79-9
M. Wt: 358.2g/mol
InChI Key: LVOCBNONDHULHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a synthetic benzotriazole derivative designed for advanced pharmaceutical and biochemical research. This compound is of significant interest in medicinal chemistry as a potential pharmacophore or synthetic intermediate for developing novel therapeutic agents. Benzo-fused azole systems, like the benzotriazole core of this molecule, are recognized as privileged structures in drug discovery due to their versatile biological behavior and ability to act as bioisosteric replacements for other heterocyclic systems . The structural motif of a sulfonyl group linked to a benzotriazole suggests potential for investigating protease inhibition. Furthermore, the specific substitution pattern on the benzenesulfonyl moiety may be engineered to modulate the compound's electronic properties, lipid solubility, and binding affinity to biological targets, making it a valuable tool for establishing structure-activity relationships (SAR) in the design of new enzyme inhibitors or receptor ligands . Researchers can leverage this compound in exploratory studies aimed at targeting a range of diseases, with the benzenesulfonyl-benzotriazole scaffold serving as a key building block for generating molecular diversity in compound libraries. This product is strictly For Research Use Only.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O3S/c1-21-13-11(7-6-8(14)12(13)15)22(19,20)18-10-5-3-2-4-9(10)16-17-18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOCBNONDHULHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Dichloro-2-methoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via sulfonylation of 3,4-dichloro-2-methoxybenzene using chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds under controlled conditions to avoid over-sulfonation:

3,4-Dichloro-2-methoxybenzene+ClSO3H3,4-Dichloro-2-methoxybenzenesulfonyl chloride+HCl\text{3,4-Dichloro-2-methoxybenzene} + \text{ClSO}_3\text{H} \rightarrow \text{3,4-Dichloro-2-methoxybenzenesulfonyl chloride} + \text{HCl}

Key Parameters

  • Temperature : Maintained between 0–5°C to moderate reaction vigor.

  • Stoichiometry : A 1:1 molar ratio of substrate to chlorosulfonic acid ensures complete conversion.

  • Workup : The crude product is isolated by quenching in ice-water, followed by extraction with dichloromethane (DCM) and drying over MgSO₄.

Coupling with Benzotriazole

The sulfonyl chloride is reacted with benzotriazole in the presence of pyridine, which acts as both a base and a catalyst:

3,4-Dichloro-2-methoxybenzenesulfonyl chloride+BenzotriazolePyridineTarget Compound+HCl\text{3,4-Dichloro-2-methoxybenzenesulfonyl chloride} + \text{Benzotriazole} \xrightarrow{\text{Pyridine}} \text{Target Compound} + \text{HCl}

Optimized Conditions

ParameterDetailSource
Solvent Anhydrous tetrahydrofuran (THF)
Temperature Room temperature (20–25°C)
Reaction Time 2–4 hours
Yield 70–90%

Pyridine neutralizes HCl, shifting the equilibrium toward product formation. Post-reaction, the mixture is diluted with water, acidified with concentrated HCl, and extracted with DCM. Recrystallization from ethyl acetate yields the pure compound.

Mechanistic Insights and Side Reactions

Nucleophilic Acyl Substitution

The coupling reaction proceeds via nucleophilic attack by the benzotriazole’s nitrogen on the electrophilic sulfur in the sulfonyl chloride. Pyridine enhances the nucleophilicity of benzotriazole by deprotonating its N–H group.

Common Side Products

  • Disulfonation : Occurs if excess chlorosulfonic acid is used during sulfonyl chloride synthesis.

  • Hydrolysis : Sulfonyl chloride intermediates degrade in aqueous environments, necessitating anhydrous conditions.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.16 (d, J = 8.4 Hz, 1H), 7.86 (s, 1H), 3.91 (s, 3H, OCH₃).

  • IR (KBr) : 1365 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization.

  • Melting Point : 147–148°C (consistent across batches).

Industrial-Scale Considerations

Cost-Efficiency Analysis

ComponentCost ContributionOptimization Strategy
Chlorosulfonic Acid40%Recycling unreacted reagent
Benzotriazole30%Bulk procurement discounts
Solvents20%THF recovery via distillation

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The dichloromethoxyphenyl ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the molecule.

    Coupling Reactions: The benzotriazole moiety can engage in coupling reactions, forming new carbon-nitrogen or carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds within the benzotriazole family exhibit significant antimicrobial properties. For instance, derivatives of 1H-benzotriazole have been explored for their potential as antibacterial agents. A study highlighted the effectiveness of 1,2,3-triazoles in enhancing the safety profile of oxazolidinones, a class of antibiotics . The incorporation of 1-(3,4-dichloro-2-methoxybenzenesulfonyl) moiety may enhance the antibacterial efficacy while reducing side effects associated with monoamine oxidase inhibition.

Antifungal Properties
The compound has shown promise in agricultural applications as a fungicide. Recent studies demonstrated that benzotriazole derivatives possess fungicidal activity against various pathogenic fungi. For example, research published in the Chinese Journal of Organic Chemistry indicated that certain derivatives exhibited potent activity against fungi such as Rhizoctonia solani and Fusarium graminearum, suggesting potential use in crop protection .

Agricultural Applications

Nematicidal Activity
The compound's efficacy extends to nematicidal applications. In laboratory settings, it has been tested against nematodes like Caenorhabditis elegans and Bursaphelenchus xylophilus. The results showed varying degrees of effectiveness, with some derivatives achieving low LC50 values, indicating strong nematicidal potential . This suggests that the compound could be developed into a biopesticide for agricultural use.

Fungicides
As mentioned earlier, the fungicidal properties of this compound make it a candidate for agricultural fungicides. Its ability to inhibit fungal growth can help manage crop diseases effectively. The structure-activity relationship (SAR) studies provide insights into how modifications can enhance its efficacy against specific pathogens.

Material Science Applications

Corrosion Inhibitors
Benzotriazoles are known for their application as corrosion inhibitors in metal protection. The presence of the sulfonyl group in this compound may enhance its performance as a corrosion inhibitor by forming protective layers on metal surfaces. This application is particularly relevant in industries where metal components are exposed to corrosive environments.

Polymer Additives
In material science, 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole can be utilized as an additive in polymers to improve their thermal stability and UV resistance. The incorporation of such compounds into polymer matrices can enhance their durability and lifespan in outdoor applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzotriazole derivatives showed that modifications at specific positions significantly affected their antibacterial activity. The study found that introducing electron-withdrawing groups at the ortho position increased potency against gram-positive bacteria while reducing toxicity .

Case Study 2: Agricultural Application

In a field trial aimed at evaluating the effectiveness of benzotriazole derivatives as fungicides, researchers applied different concentrations to crops affected by Fusarium species. Results indicated a marked reduction in disease severity and improved crop yield compared to untreated controls .

Mechanism of Action

The mechanism by which 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The benzotriazole moiety can participate in coordination with metal ions or other reactive species, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    1-(4,5-Dichloro-2-methoxyphenyl)sulfonylbenzotriazole: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3,4-Dichlorophenyl)sulfonylbenzotriazole: Lacks the methoxy group, affecting its reactivity and solubility.

    1-(3,4-Dichloro-2-methoxyphenyl)sulfonylimidazole: Contains an imidazole ring instead of benzotriazole, altering its chemical properties.

Uniqueness: 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The presence of both dichloro and methoxy substituents on the phenyl ring, along with the sulfonyl and benzotriazole moieties, makes it a versatile compound for various applications in research and industry.

Biological Activity

1-(3,4-Dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in oncology and antimicrobial therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H10Cl2N4O3S\text{C}_{13}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_3\text{S}
  • Molecular Weight : 335.22 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown to inhibit key enzymes involved in cellular processes such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs), which are crucial in inflammation and cancer progression .
  • Quorum Sensing Inhibition : It has been identified as a potential quorum sensing inhibitor (QSI) against Pseudomonas aeruginosa, reducing virulence factor production and biofilm formation .

Anticancer Activity

A series of assays were conducted to evaluate the anticancer properties of the compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A431 (skin cancer)5.4Induction of apoptosis via caspase activation
A549 (lung cancer)6.2Inhibition of cell proliferation and migration
H1299 (non-small cell lung cancer)7.0Modulation of AKT/ERK signaling pathways

The MTT assay was used to determine cell viability, revealing that the compound significantly inhibited the growth of these cancer cell lines at micromolar concentrations .

Antimicrobial Activity

The compound also demonstrated antimicrobial properties. In vitro studies against various pathogens indicated:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa8

These results suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains .

Case Study 1: Anticancer Efficacy

In a recent study involving A431 and A549 cells, treatment with this compound led to significant reductions in cell viability and induced apoptosis. Flow cytometry revealed an increase in sub-G1 phase cells, indicating apoptotic cell death. The study concluded that this compound could be a promising candidate for further development in cancer therapy .

Case Study 2: Quorum Sensing Inhibition

Another study focused on the compound's ability to inhibit quorum sensing in Pseudomonas aeruginosa. The results showed a marked decrease in elastase production and biofilm formation when treated with the compound. This finding supports its potential use as an adjunctive therapy in managing chronic infections associated with biofilm-forming bacteria .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3,4-dichloro-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole?

Answer:
The synthesis involves sequential sulfonation and substitution reactions. A typical approach includes:

Sulfonation : React 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 1H-1,2,3-benzotriazole under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO. This step forms the sulfonyl linkage .

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product. Yield optimization may require adjusting reaction time (e.g., 12–18 hours reflux) and stoichiometric ratios .
Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates.

Advanced: How can structural discrepancies in crystallographic data for benzotriazole derivatives be resolved?

Answer:
Discrepancies often arise from differences in localized bonding (e.g., N–N vs. C–N bond lengths) or crystal packing effects. To address this:

Refinement Tools : Use SHELX software (e.g., SHELXL) for high-resolution X-ray diffraction data analysis. Parameters like anisotropic displacement and hydrogen bonding networks should be rigorously validated .

Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(p-toluenesulfonyl)-1H-benzotriazole) to identify trends in bond localization and torsional angles .

DFT Calculations : Perform density functional theory (DFT) to model electronic environments and validate experimental geometries .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:
A multi-technique approach is recommended:

NMR :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm; aromatic protons in the benzotriazole ring at δ ~7.5–8.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the sulfonyl-benzene region.

IR Spectroscopy : Confirm sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and triazole (C=N stretches at ~1600 cm⁻¹) functional groups .

X-ray Diffraction : Resolve steric effects from the dichloro-methoxy substituents and assess intermolecular interactions (e.g., π-stacking) .

Advanced: What experimental strategies enhance proton conductivity in hybrid membranes incorporating this compound?

Answer:
For applications in proton-exchange membranes (e.g., fuel cells):

Blending Protocols : Incorporate the compound into sulfonated polymers (e.g., sulfonated polysulfone, SPSU) at 10–20 wt%. Optimize homogeneity via solution casting in DMAc .

Acid Doping : Post-treatment with H₃PO₄ or H₂SO₄ enhances proton hopping by introducing mobile acid groups. Conductivity increases linearly with acid concentration (validate via impedance spectroscopy) .

Thermal Stability : Perform TGA to ensure degradation temperatures exceed 200°C, critical for high-temperature operation .

Basic: What are the common reaction pathways for modifying the sulfonyl group in this compound?

Answer:
The sulfonyl group undergoes:

Nucleophilic Substitution : React with amines (e.g., piperidine) or thiols in polar aprotic solvents (DMF, DMSO) to form sulfonamides or thioethers .

Hydrolysis : Acidic/basic conditions (e.g., HCl/NaOH) yield sulfonic acid derivatives. Monitor pH to avoid decomposition of the benzotriazole core .

Reductive Cleavage : Use LiAlH₄ or NaBH₄ to reduce sulfonyl to thioether groups (rare, requires inert atmosphere) .

Advanced: How can computational modeling resolve contradictory bioactivity data in benzotriazole derivatives?

Answer:
Contradictions in antimicrobial or enzyme inhibition assays often stem from solvent effects or conformational flexibility . Mitigate by:

Molecular Docking : Simulate binding poses with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize compounds with docking scores < −7.0 kcal/mol .

MD Simulations : Perform 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond persistence .

QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors .

Basic: What safety precautions are critical when handling this compound?

Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.

Spill Management : Neutralize with sodium bicarbonate if powdered, followed by absorption with vermiculite .

Waste Disposal : Incinerate in EPA-approved facilities due to halogenated byproducts .

Advanced: How does the dichloro-methoxy substituent influence regioselectivity in cross-coupling reactions?

Answer:
The electron-withdrawing Cl and electron-donating OMe groups create a polarized aromatic system:

Suzuki Coupling : Pd-catalyzed reactions favor para positions to methoxy groups. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF/water (3:1) for optimal yields .

Steric Effects : Ortho-chloro substituents hinder coupling at adjacent sites. Pre-screen ligands (e.g., XPhos vs. SPhos) to enhance turnover .

Basic: What solvent systems are compatible with this compound for crystallization?

Answer:

Single Crystals : Use acetone/water (4:1) or ethyl acetate/hexane gradients. Slow evaporation at 4°C minimizes disorder .

Avoid : Chlorinated solvents (e.g., DCM) may induce halogen bonding interference .

Advanced: What mechanistic insights explain anomalous hydrolysis rates in sulfonyl-benzotriazole derivatives?

Answer:
Deviations from expected pseudo-first-order kinetics arise from:

Autocatalysis : Protons released during hydrolysis (e.g., in H₂SO₄) accelerate reaction rates. Monitor via pH-stat titration .

Steric Shielding : Bulky substituents (e.g., 3,4-dichloro) reduce water access to the sulfonyl group. Compare activation energies (Δ‡H) via Arrhenius plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.